1-pentyl-2-(thiophen-2-yl)-1H-1,3-benzodiazole
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Overview
Description
1-Pentyl-2-(thiophen-2-yl)-1H-1,3-benzodiazole (P2TBD) is a heterocyclic aromatic compound that has been studied for its potential uses in medicinal chemistry, materials science, and other fields. P2TBD is a five-membered ring system containing a nitrogen and two sulfur atoms, as well as a pentyl group and a benzodiazole group. P2TBD has been used in a variety of applications, including in the synthesis of new materials, the development of drug delivery systems, and the study of its properties.
Mechanism of Action
The mechanism of action of 1-pentyl-2-(thiophen-2-yl)-1H-1,3-benzodiazole is not yet fully understood. However, it is believed that the aromatic ring system of this compound is responsible for its biological activity. This compound is thought to interact with proteins and other biomolecules, which can lead to changes in the structure and function of these molecules. This interaction is believed to be the basis for the biological activity of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound can interact with proteins and other biomolecules, which can lead to changes in the structure and function of these molecules. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-pentyl-2-(thiophen-2-yl)-1H-1,3-benzodiazole in lab experiments is that it is a relatively stable compound that can be synthesized easily and inexpensively. Additionally, this compound can be used in a variety of applications, such as in the synthesis of new materials and in the study of its properties. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is a relatively small molecule, which can make it difficult to study its biochemical and physiological effects. Additionally, the mechanism of action of this compound is not yet fully understood, which can make it difficult to interpret the results of experiments involving this compound.
Future Directions
There are several potential future directions for the study of 1-pentyl-2-(thiophen-2-yl)-1H-1,3-benzodiazole. One potential direction is to further study the biochemical and physiological effects of this compound. Additionally, further research could be conducted to better understand the mechanism of action of this compound. Additionally, further research could be conducted to explore the potential applications of this compound in the synthesis of new materials and drug delivery systems. Finally, further research could be conducted to explore the potential applications of this compound in other fields, such as organic electronics and optoelectronics.
Synthesis Methods
1-pentyl-2-(thiophen-2-yl)-1H-1,3-benzodiazole can be synthesized by a variety of methods. One method involves the reaction of thiophen-2-ylmagnesium bromide with 1-pentanone in the presence of a base such as sodium hydroxide. The reaction yields a mixture of this compound and the corresponding 1-pentyl-2-(thiophen-2-yl)-1H-1,2,3-triazole. The this compound can be isolated by chromatographic separation.
Scientific Research Applications
1-pentyl-2-(thiophen-2-yl)-1H-1,3-benzodiazole has been studied for its potential uses in medicinal chemistry and materials science. In medicinal chemistry, this compound has been used as a starting material in the synthesis of new drugs and drug delivery systems. For example, this compound has been used as a starting material in the synthesis of a novel anti-cancer drug. In materials science, this compound has been used as a building block for the synthesis of new polymers, such as polythiophenes. This compound has also been studied for its potential applications in other fields, such as organic electronics and optoelectronics.
properties
IUPAC Name |
1-pentyl-2-thiophen-2-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-2-3-6-11-18-14-9-5-4-8-13(14)17-16(18)15-10-7-12-19-15/h4-5,7-10,12H,2-3,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXVYJKLOMNTJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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